

# Vidofludimus Hemicalcium: A Technical Guide to its Molecular Characteristics and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vidofludimus hemicalcium, an orally administered small-molecule immunomodulator, is under investigation for the treatment of chronic inflammatory and autoimmune diseases, most notably relapsing and progressive forms of multiple sclerosis. Its therapeutic potential stems from a novel dual mechanism of action: the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, and the activation of the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective functions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanisms of action of Vidofludimus hemicalcium. It further details experimental protocols for key assays and outlines the workflow of clinical trials investigating its efficacy and safety.

# Molecular Structure and Physicochemical Properties

Vidofludimus is chemically described as 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid.[1] The hemicalcium salt consists of two molecules of Vidofludimus per calcium ion.



Table 1: Molecular and Physicochemical Properties of Vidofludimus and **Vidofludimus Hemicalcium** 

| Property          | Vidofludimus                                                            | Vidofludimus Hemicalcium         |
|-------------------|-------------------------------------------------------------------------|----------------------------------|
| Molecular Formula | C20H18FNO4[1]                                                           | C40H34CaF2N2O8[2]                |
| Molecular Weight  | 355.365 g/mol [1]                                                       | 748.8 g/mol [2]                  |
| CAS Number        | 717824-30-1[ <u>1</u> ]                                                 | 1354012-90-0[3]                  |
| Appearance        | Crystalline solid                                                       | White crystalline polymorph A[4] |
| Melting Point     | Not specified                                                           | ~155°C (solvated form)[4]        |
| Solubility        | DMSO (~25 mg/mL), DMF (~25 mg/mL), Sparingly soluble in aqueous buffers | Soluble in DMSO[5]               |
| logP              | 3.4[6]                                                                  | Not specified                    |
| рКа               | Not specified                                                           | Not specified                    |

#### **Mechanism of Action**

**Vidofludimus hemicalcium** exerts its therapeutic effects through a dual mechanism of action, targeting both inflammatory and neurodegenerative pathways implicated in autoimmune diseases.

### **Inhibition of Dihydroorotate Dehydrogenase (DHODH)**

Vidofludimus is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a critical step in the de novo synthesis of pyrimidines.[1][7][8] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore highly dependent on the de novo pathway.[1] By inhibiting DHODH, Vidofludimus depletes the intracellular pyrimidine pool in these activated immune cells, leading to metabolic stress, cell cycle arrest, and ultimately apoptosis.[2][9] This selective action on hyperactive lymphocytes is believed to reduce the inflammatory responses characteristic of autoimmune diseases, without causing broad



immunosuppression.[10][11] Resting cells, in contrast, can utilize the pyrimidine salvage pathway and are thus less affected.[9]



Click to download full resolution via product page

Caption: Vidofludimus inhibits DHODH in the de novo pyrimidine synthesis pathway.

## **Activation of Nuclear Receptor-Related 1 (Nurr1)**

In addition to its immunomodulatory effects, Vidofludimus acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor predominantly expressed in the central nervous system.[1][12] Nurr1 plays a crucial role in the survival and function of dopaminergic neurons and has demonstrated neuroprotective and anti-inflammatory properties.[13][14] Activation of Nurr1 by Vidofludimus is thought to mediate its neuroprotective effects by promoting neuronal survival, reducing oxidative stress, and increasing the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[13][15] This mechanism is particularly relevant for neurodegenerative diseases like multiple sclerosis, where protecting neurons from damage is a key therapeutic goal.





Click to download full resolution via product page

Caption: Vidofludimus activates the Nurr1 signaling pathway leading to neuroprotection.



# Experimental Protocols Cell-Free DHODH Inhibition Assay

This protocol outlines the methodology for determining the inhibitory activity of Vidofludimus on recombinant human DHODH.

#### Materials:

- N-terminally truncated recombinant human DHODH enzyme
- Vidofludimus hemicalcium
- 2,6-dichloroindophenol (DCIP)
- Decylubiquinone
- Dihydroorotate
- Assay buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0
- Spectrophotometer capable of reading at 600 nm

#### Procedure:

- Prepare a stock solution of Vidofludimus hemicalcium in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the Vidofludimus stock solution to obtain a range of test concentrations.
- In a 96-well plate, prepare the reaction mixture containing 60 μM DCIP, 50 μM decylubiquinone, and the DHODH enzyme in the assay buffer. The enzyme concentration should be adjusted to achieve a linear reaction rate.[16]
- Add the Vidofludimus dilutions or vehicle control (DMSO) to the respective wells.
- Initiate the reaction by adding 100 μM dihydroorotate to all wells.







- Immediately measure the decrease in absorbance at 600 nm over a 2-minute period at 30°C. [17]
- Calculate the rate of reaction for each concentration of Vidofludimus.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the Vidofludimus concentration.





Click to download full resolution via product page

Caption: Workflow for the cell-free DHODH inhibition assay.



### **IL-17 Secretion Assay in Human PBMCs**

This protocol describes a method to assess the effect of Vidofludimus on the secretion of IL-17 from stimulated human peripheral blood mononuclear cells (PBMCs).

#### Materials:

- Human PBMCs
- Vidofludimus hemicalcium
- Cell culture medium (e.g., RPMI-1640)
- Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
- IL-17 Catch Reagent
- IL-17 Detection Antibody (PE-conjugated)
- Flow cytometer

#### Procedure:

- Isolate PBMCs from healthy donor blood using density gradient centrifugation.
- Culture the PBMCs in the presence of various concentrations of Vidofludimus hemicalcium or vehicle control for a predetermined pre-incubation period.
- Stimulate the cells with a suitable agent (e.g., PHA) to induce IL-17 secretion.
- Label the cells with the IL-17 Catch Reagent, which binds to a cell surface marker and captures secreted IL-17.
- Incubate the cells under conditions that allow for cytokine secretion and capture.
- Stain the cells with a PE-conjugated IL-17 Detection Antibody.
- Analyze the percentage of IL-17 secreting cells using flow cytometry.





Click to download full resolution via product page

Caption: Workflow for the IL-17 secretion assay in human PBMCs.





# **Clinical Trial Workflow for Multiple Sclerosis**

Clinical development of **Vidofludimus hemicalcium** for relapsing multiple sclerosis (RMS) has progressed to Phase 3 trials. The general workflow for these trials is outlined below.





Click to download full resolution via product page

Caption: A generalized workflow for Phase 3 clinical trials of Vidofludimus in MS.



#### Conclusion

**Vidofludimus hemicalcium** represents a promising therapeutic candidate for autoimmune and neurodegenerative diseases, distinguished by its dual mechanism of action that addresses both inflammation and neuroprotection. Its targeted inhibition of DHODH in activated lymphocytes offers a selective immunomodulatory effect, while its activation of Nurr1 provides a potential avenue for neurorestorative therapies. The ongoing clinical trials will be crucial in further elucidating the efficacy and safety profile of this novel compound and its potential to become a valuable treatment option for patients with multiple sclerosis and other debilitating conditions.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. **Vidofludimus hemicalcium** is an investigational drug and is not approved for any indication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. imux.com [imux.com]
- 2. Vidofludimus calcium anhydrous | C40H34CaF2N2O8 | CID 56944639 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Vidofludimus hemicalcium Immunomart [immunomart.com]
- 6. Vidofludimus | C20H18FNO4 | CID 9820008 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia -PMC [pmc.ncbi.nlm.nih.gov]







- 9. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. neurologylive.com [neurologylive.com]
- 14. Nurr1 activation: A novel approach to preventing neurodegeneration in MS Medical Conferences [conferences.medicom-publishers.com]
- 15. filecache.investorroom.com [filecache.investorroom.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Vidofludimus Hemicalcium: A Technical Guide to its Molecular Characteristics and Therapeutic Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#vidofludimus-hemicalcium-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com